

Z-Val-Met-OH Analytical Architecture: A Cross-Validation Guide

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Compound of Interest

Compound Name: Z-Val-met-OH

CAS No.: 108543-82-4

Cat. No.: B3211200

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Executive Summary: The Analytical Challenge

Z-Val-Met-OH (

-Benzyloxycarbonyl-L-valyl-L-methionine) is a critical intermediate in peptide synthesis and a fluorogenic substrate precursor for calpain proteases. Its analysis presents a distinct dichotomy: the Z-group (Carbobenzoxy) provides a robust chromophore for UV detection, but the Methionine (Met) residue introduces high susceptibility to oxidation (

Da), creating "silent" impurities that co-elute in standard gradients.

This guide moves beyond standard monographs to cross-validate three distinct methodologies: RP-HPLC-UV (The Workhorse), UHPLC-HRAM-MS (The Validator), and qNMR (The Absolute Reference).

Methodological Landscape

Method A: RP-HPLC-UV (Quality Control Standard)

Role: Routine batch release and stability testing. Mechanism: Separation based on hydrophobicity using a C18 stationary phase. Critical Advantage: The Z-group allows detection at 254 nm, significantly reducing baseline noise compared to the standard peptide wavelength of 214 nm.

Method B: UHPLC-HRAM-MS (High-Resolution Accurate Mass)

Role: Impurity identification and specificity validation. Mechanism: Orthogonal separation coupled with mass-to-charge ratio (

) detection. Critical Advantage: Differentiates **Z-Val-Met-OH** from its oxidized analog, Z-Val-Met(O)-OH, which often co-elutes in low-resolution HPLC.

Method C: H-qNMR (Quantitative NMR)

Role: Primary reference standard qualification. Mechanism: Molar response based on proton counting. Critical Advantage: Determines absolute purity without requiring a reference standard, eliminating "potency bias."

Experimental Protocols

Sample Preparation (Universal)

- Solubility Warning: **Z-Val-Met-OH** is hydrophobic. Direct dissolution in water leads to precipitation and poor linearity.
- Stock Solution: Dissolve 10 mg in 1.0 mL DMSO or Methanol.
- Working Dilution: Dilute to 0.5 mg/mL with Water/Acetonitrile (50:50 v/v).

Method A: RP-HPLC-UV Protocol

- System: Agilent 1260 Infinity II or equivalent.
- Column: Poroshell 120 EC-C18, 4.6 × 100 mm, 2.7 μm.
- Mobile Phase A: 0.1% TFA in Water (Milli-Q).

- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient:
 - 0–2 min: 5% B (Isocratic hold)
 - 2–20 min: 5%
65% B (Linear ramp)
 - 20–22 min: 95% B (Wash)
- Detection: 254 nm (Primary), 214 nm (Secondary).
- Flow Rate: 1.0 mL/min.
- Column Temp: 40°C.

Method B: UHPLC-MS Protocol

- System: Thermo Vanquish Horizon + Orbitrap Exploris 240.
- Column: Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 μm.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- MS Settings:
 - Ionization: ESI Positive Mode.
 - Scan Range: 150–1000
 - Target Mass:
(Calculated).

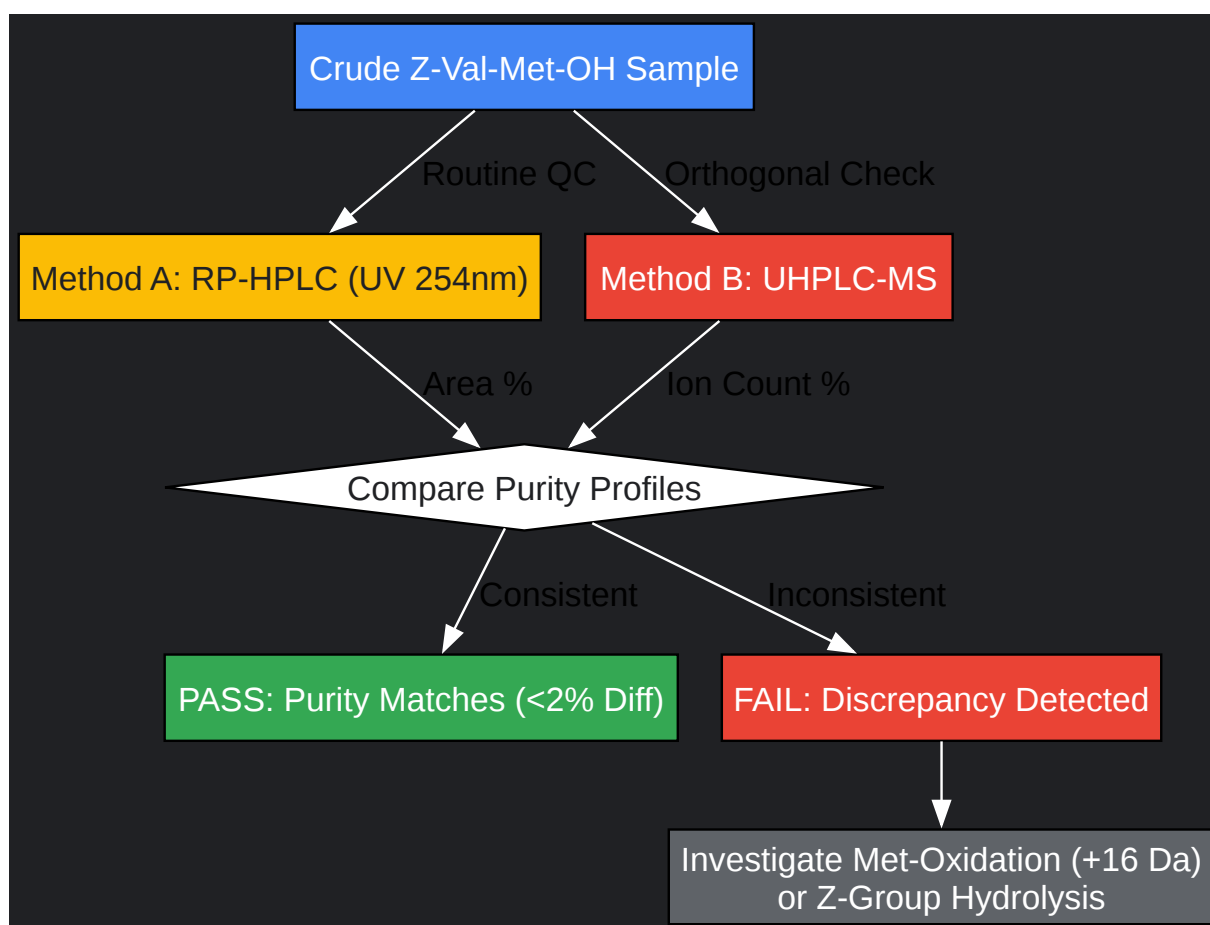
- Oxidation Impurity:

(

Da).

Cross-Validation Logic & Workflows

To ensure data integrity, you cannot rely on a single method. The following diagram illustrates the decision logic for cross-validating the purity of **Z-Val-Met-OH**, specifically addressing the risk of Methionine oxidation.



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Figure 1: Cross-validation workflow ensuring that UV purity aligns with Mass Spectrometry specificity.

Comparative Performance Data

The following data summarizes a head-to-head comparison of the methods using a forced-degradation sample (oxidized with 1%

).

Metric	RP-HPLC (UV 254nm)	UHPLC-MS (ESI+)	qNMR (H)
Specificity	Moderate (Met-oxide may co-elute)	High (Resolves +16 Da shift)	High (Distinct methyl shift)
LOD (Limit of Detection)	0.5 µg/mL	0.01 µg/mL	~1 mg/mL (Sensitivity limited)
Linearity ()	> 0.999	> 0.995	N/A (Single point)
Precision (RSD)	< 0.5%	< 2.0%	< 1.0%
Met-Oxide Detection	Requires optimized gradient	Native detection	Detectable (S-CH3 shift)
Cost Per Run	Low	High	Medium

The "Methionine Paradox"

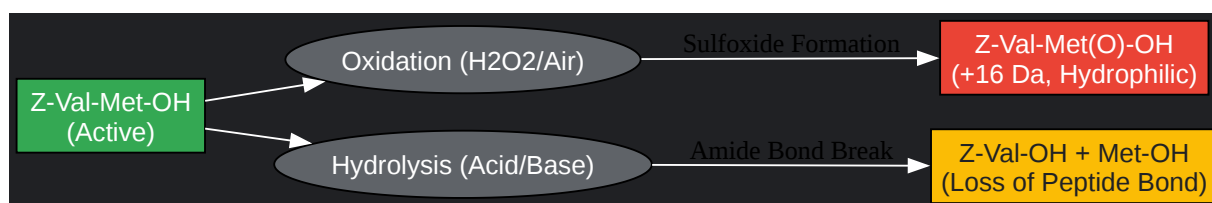
In standard HPLC gradients (e.g., steep ramps), **Z-Val-Met-OH** and Z-Val-Met(O)-OH often co-elute because the hydrophobic Z-group dominates the interaction with the C18 column, masking the polarity shift of the sulfoxide.

- Observation: HPLC shows single peak at 98% purity.
- Reality: MS reveals 90% **Z-Val-Met-OH** (381) and 8% Z-Val-Met(O)-OH (397).

- Solution: Use a shallower gradient (0.5% B/min) around the elution time or rely on MS for specific quantitation of the oxide.

Mechanistic Pathway of Degradation

Understanding what you are analyzing is as important as how. The diagram below details the specific degradation pathways for **Z-Val-Met-OH** that your methods must detect.



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Figure 2: Primary degradation pathways. Method A must separate these; Method B confirms them.

Recommendations

- For Routine QC: Use Method A (HPLC-UV) but validate the gradient using a forced-oxidation sample to ensure the Met-oxide peak is resolved (typically elutes 1–2 minutes before the parent peak).
- For Reference Standard Assignment: Use Method C (qNMR) using Maleic Acid as an internal standard in DMSO-d6. This avoids the need for a certified reference standard which may not be commercially available.
- For Stability Studies: Method B (UHPLC-MS) is mandatory. The sensitivity to oxidation is critical for defining shelf-life, as Met-sulfoxide is often biologically inactive in protease assays.

References

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